molecular formula C15H15FN4O4S B2853326 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034588-85-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2853326
CAS RN: 2034588-85-5
M. Wt: 366.37
InChI Key: DSNMIQOCNIUSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H15FN4O4S and its molecular weight is 366.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity Research focusing on the synthesis of carboxamide derivatives, including compounds similar to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, has shown potent cytotoxicity against murine leukemia and lung carcinoma, indicating potential therapeutic applications in cancer treatment. These compounds have demonstrated significant inhibition of tumor growth in various in vivo models, highlighting the importance of structural modifications in enhancing cytotoxic effects (Deady et al., 2005).

Role in Compulsive Food Consumption In the context of neurological research, the effects of compounds acting on orexin receptors, which are implicated in the regulation of feeding behavior and addiction, have been investigated. While not directly involving the specific chemical compound , similar research underscores the relevance of receptor-targeted compounds in studying compulsive food consumption and potentially treating eating disorders. Selective antagonists of orexin receptors have been shown to reduce binge eating in animal models, suggesting a possible therapeutic pathway for compulsive eating behaviors (Piccoli et al., 2012).

Antibacterial and Antifungal Activities The compound's structural analogs have also been evaluated for their antibacterial and antifungal activities. This research is crucial for developing new antimicrobial agents amid rising antibiotic resistance. Compounds with modifications in the benzo[b][1,6]naphthyridin-(5H)one structure, similar to the core structure of this compound, have shown significant efficacy against resistant bacterial strains, demonstrating the potential for new drug development initiatives (Asahina et al., 2008).

Pharmacological Treatment for Eating Disorders Investigations into the pharmacological treatment of eating disorders, particularly binge eating, have highlighted the potential of receptor-specific compounds. These studies, focusing on the modulation of neural pathways involved in food intake and stress responses, underscore the broader implications of targeted molecular interventions for psychiatric and behavioral conditions. The use of orexin receptor antagonists, for instance, has provided insights into the neurochemical underpinnings of binge eating and offered avenues for novel therapeutic approaches (Piccoli et al., 2012).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O4S/c1-18-6-4-5-9(15(18)22)14(21)17-11-8-13-12(7-10(11)16)19(2)25(23,24)20(13)3/h4-8H,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMIQOCNIUSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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